molecular formula C21H20N4O4 B11471755 methyl 6-(1H-benzimidazol-1-ylmethyl)-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

methyl 6-(1H-benzimidazol-1-ylmethyl)-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11471755
M. Wt: 392.4 g/mol
InChI Key: HTZFWFSGIKLMEP-UHFFFAOYSA-N
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Description

METHYL 6-[(1H-1,3-BENZODIAZOL-1-YL)METHYL]-4-(3-METHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzodiazole moiety, a methoxyphenyl group, and a tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 6-[(1H-1,3-BENZODIAZOL-1-YL)METHYL]-4-(3-METHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of a benzodiazole derivative with a methoxyphenyl-substituted pyrimidine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure consistency and efficiency. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial for optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

METHYL 6-[(1H-1,3-BENZODIAZOL-1-YL)METHYL]-4-(3-METHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

METHYL 6-[(1H-1,3-BENZODIAZOL-1-YL)METHYL]-4-(3-METHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole moiety is known to interact with biological macromolecules, potentially inhibiting or activating specific pathways. The exact mechanism may vary depending on the application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets METHYL 6-[(1H-1,3-BENZODIAZOL-1-YL)METHYL]-4-(3-METHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H20N4O4

Molecular Weight

392.4 g/mol

IUPAC Name

methyl 6-(benzimidazol-1-ylmethyl)-4-(3-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C21H20N4O4/c1-28-14-7-5-6-13(10-14)19-18(20(26)29-2)16(23-21(27)24-19)11-25-12-22-15-8-3-4-9-17(15)25/h3-10,12,19H,11H2,1-2H3,(H2,23,24,27)

InChI Key

HTZFWFSGIKLMEP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2C(=C(NC(=O)N2)CN3C=NC4=CC=CC=C43)C(=O)OC

Origin of Product

United States

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